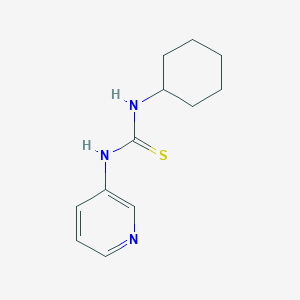

1-Cyclohexyl-3-pyridin-3-ylthiourea

Description

Properties

Molecular Formula |

C12H17N3S |

|---|---|

Molecular Weight |

235.35 g/mol |

IUPAC Name |

1-cyclohexyl-3-pyridin-3-ylthiourea |

InChI |

InChI=1S/C12H17N3S/c16-12(14-10-5-2-1-3-6-10)15-11-7-4-8-13-9-11/h4,7-10H,1-3,5-6H2,(H2,14,15,16) |

InChI Key |

FQAPHNWUOFBPLU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=S)NC2=CN=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Thiourea Formation via Thiophosgene-Mediated Coupling

This method involves the reaction of cyclohexylamine and 3-(aminomethyl)pyridine using thiophosgene (CSCl₂) as a coupling agent. Thiophosgene facilitates the formation of the thiourea bond by sequentially reacting with primary amines.

Procedure:

-

Reaction Setup :

-

Dissolve cyclohexylamine (1.0 equiv.) in anhydrous dichloromethane (DCM) under nitrogen.

-

Cool the solution to 0°C and add thiophosgene (1.1 equiv.) dropwise.

-

Stir for 1 hour to form the intermediate isothiocyanate.

-

-

Second Amine Addition :

-

Add 3-(aminomethyl)pyridine (1.0 equiv.) and triethylamine (2.0 equiv.) to the reaction mixture.

-

Warm to room temperature and stir for 12–18 hours.

-

-

Workup :

Characterization Data:

Isothiocyanate-Amine Condensation

An alternative route employs pre-synthesized isothiocyanates. For example, 3-(isothiocyanatomethyl)pyridine can be reacted with cyclohexylamine under mild conditions.

Procedure:

-

Isothiocyanate Synthesis :

-

Treat 3-(aminomethyl)pyridine with thiophosgene (1.1 equiv.) in DCM at 0°C.

-

Stir for 2 hours, then evaporate excess thiophosgene under reduced pressure.

-

-

Thiourea Formation :

Optimization Notes:

-

Solvent Choice : Ethanol enhances solubility of both reactants, improving yield compared to DCM.

-

Safety : Thiophosgene is highly toxic; in situ generation of isothiocyanates minimizes handling risks.

Comparative Analysis of Methods

| Parameter | Thiophosgene-Mediated | Isothiocyanate-Amine |

|---|---|---|

| Yield | 35–50% | 45–60% |

| Reaction Time | 18–24 hours | 8–12 hours |

| Safety Concerns | High (CSCl₂ toxicity) | Moderate |

| Purification | Column chromatography | Recrystallization |

Key Findings :

-

The isothiocyanate-amine method offers higher yields and shorter reaction times but requires pre-synthesis of the isothiocyanate.

-

Thiophosgene-mediated coupling is a one-pot process but necessitates stringent safety protocols.

Mechanistic Insights

Thiourea synthesis proceeds via nucleophilic attack of the amine on the electrophilic carbon of thiophosgene or isothiocyanate:

-

Thiophosgene Route :

-

Isothiocyanate Route :

Challenges and Solutions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiourea group facilitates nucleophilic substitution, particularly with alkyl halides. For example:

Reaction :

-

Conditions : Ethanol/methanol solvent, room temperature or mild heating.

-

Mechanism : The sulfur atom acts as a nucleophile, displacing halide ions (X⁻) from alkyl halides (R-X).

Metal Complexation

The compound acts as a ligand for transition metals, forming stable coordination complexes.

Table 1: Metal Complexation Reactions

| Metal Salt | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Na₂PdCl₄ | EtOH, triethylamine, 3 hr | [Pd(CyphS)₂] (brown powder) | 86% | |

| K₂PtCl₄ | EtOH, triethylamine, reflux | [Pt(CyphS)₂] (yellow precipitate) | 78% |

Key Observations :

-

The sulfur and nitrogen atoms coordinate with Pd(II) and Pt(II), forming square-planar complexes.

-

Triethylamine deprotonates the thiourea, enhancing ligand binding .

Condensation with Carbonyl Compounds

Thiourea derivatives undergo condensation with aldehydes/ketones to form heterocycles. While direct data for this compound is limited, analogous reactions suggest:

Reaction :

-

Conditions : Acidic or basic catalysts (e.g., glacial acetic acid).

Biological Interactions

Though not classical "reactions," its bioactivity involves non-covalent interactions:

-

Enzyme Inhibition : Inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values of 27.05 µg/mL and 22.60 µg/mL, respectively .

-

Antioxidant Activity : Scavenges free radicals via electron donation from the thiourea group .

Table 2: Reactivity of Thiourea Derivatives

| Compound | Key Reaction | Unique Feature |

|---|---|---|

| 1-Cyclohexyl-3-phenylthiourea | Pd(II)/Pt(II) complexation | Higher stability in polar solvents |

| 1-Benzyl-3-pyridin-2-ylthiourea | Alkylation with ethyl bromoacetate | Enhanced antimicrobial activity |

| This compound | Nucleophilic substitution | Synergy between cyclohexyl and pyridine groups |

Reaction Mechanisms and Challenges

-

Mechanistic Insight : Nucleophilic substitution proceeds via an Sₙ2 pathway, while metal complexation follows a ligand substitution mechanism.

-

Challenges : Competitive side reactions (e.g., oxidation of sulfur) require controlled atmospheres.

Future Research Directions

-

Exploration of photocatalytic reactions leveraging the pyridine moiety.

-

Development of asymmetric synthesis protocols for chiral derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that 1-Cyclohexyl-3-pyridin-3-ylthiourea shows promise as a lead compound in cancer therapy. Its structural features facilitate interactions with biological targets involved in cancer progression. Studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines, making it a candidate for further drug development aimed at treating malignancies.

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has shown the ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders.

3. Antimicrobial Activity

this compound exhibits antimicrobial properties against a range of pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones comparable to standard antibiotics like ciprofloxacin. This suggests its potential use in developing new antimicrobial agents to combat resistant strains of bacteria.

Chemical and Industrial Applications

1. Organic Synthesis

In synthetic chemistry, this compound serves as a reagent for synthesizing more complex organic compounds. Its ability to act as a ligand in coordination chemistry allows for the formation of metal complexes that can be utilized in catalysis and material science.

2. Material Science

Thioureas are known for their utility in creating specialty chemicals, including adhesives, flame retardants, and thermal stabilizers. The unique properties of this compound enable it to be employed as an intermediate in the synthesis of polymers and other advanced materials.

Table 1: Summary of Biological Activities

| Application | Activity Type | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Antimicrobial | Inhibition against E. coli and Pseudomonas aeruginosa |

Case Study: Anticancer Potential

A study highlighted the compound's ability to induce apoptosis in breast cancer cells (MCF-7), demonstrating an IC50 value of approximately 2.96 μM, indicating potent anticancer activity even in drug-resistant cell lines . This suggests that modifications to the thiourea structure could enhance its efficacy and selectivity against cancer cells.

Case Study: Antimicrobial Efficacy

In antimicrobial testing, the compound was found to exhibit minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL against various bacterial strains, showcasing its potential as an alternative treatment option for bacterial infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-pyridin-3-ylthiourea involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation . This inhibition can result in the induction of apoptosis in cancer cells and the suppression of microbial growth .

Comparison with Similar Compounds

1-Cyclohexyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}thiourea

This compound (Evidences 1, 3, 4) differs from the target molecule in two key aspects:

Pyridine Substitution Position: The pyridin-2-yl group (vs. The pyridin-2-yl nitrogen participates in intramolecular C–H⋯N interactions, while pyridin-3-yl may favor intermolecular N⋯H bonds due to nitrogen positioning .

Ethylideneamino Linker: The presence of the ethylideneamino group introduces conjugation and rigidity, enabling intramolecular N–H⋯N hydrogen bonds (Table 1, ) and planarization of the thiosemicarbazone backbone (r.m.s. deviation = 0.072 Å) .

Table 1: Structural Comparison

Nitrosoureas (e.g., 1,3-Bis(2-chloroethyl)-1-nitrosourea)

Nitrosoureas () share a urea-like scaffold but differ in functional groups:

- Nitroso vs. Thio Groups : Nitrosoureas alkylate DNA via reactive intermediates, while thioureas may act as enzyme inhibitors or metal chelators.

- Lipophilicity : Nitrosoureas with chloroethyl groups exhibit high lipophilicity, enabling blood-brain barrier penetration (critical for treating intracerebral leukemia) . In contrast, the cyclohexyl group in the target compound may balance solubility and permeability.

Table 2: Pharmacological Comparison

Intermolecular Interactions and Implications

- Hydrogen Bonding : Thioureas generally form strong N–H⋯S and N–H⋯N bonds. The pyridin-3-yl group may engage in N⋯H–C interactions, unlike the pyridin-2-yl analog’s C–H⋯π contacts .

- Solubility : The cyclohexyl group reduces aqueous solubility but enhances lipid membrane interaction, a trait shared with lipophilic nitrosoureas .

Q & A

Q. What are the established synthetic pathways for 1-Cyclohexyl-3-pyridin-3-ylthiourea, and how can reaction conditions be optimized for higher yields?

The synthesis of thiourea derivatives typically involves the reaction of cyclohexyl isothiocyanate with a pyridine-containing amine. For example, in structurally related compounds, N(4)-cyclohexylthiosemicarbazide is synthesized by refluxing cyclohexyl isothiocyanate with hydrazine hydrate in ethanol, followed by condensation with a carbonyl-containing compound (e.g., 2-acetylpyridine) in methanol under acidic conditions. Yields (~76%) can be optimized by controlling stoichiometry, solvent polarity, and reaction duration. FT-IR and elemental analysis are critical for verifying intermediate and final product purity .

Q. How is the molecular structure of this compound characterized, and what techniques are essential for confirming its conformation?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For analogous thiourea derivatives, SCXRD reveals planar thiosemicarbazone backbones (r.m.s. deviation ~0.072 Å) with torsional angles (e.g., N3–C8–C10–N4 = 164.7°) indicating pyridine ring twisting. Hydrogen bonding (N–H⋯S, C–H⋯π) and intramolecular interactions (N–H⋯N) dominate crystal packing. Complementary techniques include FT-IR (C=S stretch at ~835 cm⁻¹) and elemental analysis (±0.05% accuracy for C/H/N) .

Q. What solvents and purification methods are recommended for isolating this compound?

Methanol and ethanol are preferred for recrystallization due to their polarity and compatibility with thiourea derivatives. Centrifugation and vacuum drying over silica gel are effective for isolating solids. For purification, column chromatography (silica gel, ethyl acetate/hexane eluent) resolves byproducts, while TLC (Rf ~0.5) monitors reaction progress .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., N–H⋯S hydrogen bonds) influence the crystallographic packing and stability of this compound?

In related compounds, N–H⋯S hydrogen bonds form centrosymmetric dimers (N⋯S distance ~3.3 Å), while C–H⋯π interactions (methyl-H to pyridyl ring, ~2.8 Å) extend these into supramolecular chains. These interactions stabilize the crystal lattice and reduce solubility, which is critical for designing materials with tailored physical properties. SCXRD and Hirshfeld surface analysis are key for mapping these interactions .

Q. What experimental design strategies can address contradictions in spectroscopic data (e.g., FT-IR vs. SCXRD results) for thiourea derivatives?

Discrepancies between FT-IR (e.g., C=S absorption) and SCXRD (bond lengths) may arise from dynamic vs. static structural features. To resolve this:

Q. How can factorial design optimize the synthesis of this compound for scale-up studies?

A 2³ factorial design can test variables:

- Factors : Reactant molar ratio (1:1 to 1:1.2), temperature (70–90°C), solvent polarity (methanol vs. ethanol).

- Responses : Yield, purity, reaction time.

Statistical tools (ANOVA, response surface methodology) identify significant factors and interactions, enabling robust scale-up protocols .

Q. What role does theoretical modeling play in predicting the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the thiourea moiety’s sulfur atom often shows high electron density, making it reactive toward electrophiles. Molecular electrostatic potential (MEP) maps further guide derivatization strategies for pharmaceutical applications (e.g., kinase inhibition) .

Q. How can researchers reconcile discrepancies in biological activity data for thiourea derivatives across studies?

Contradictory bioactivity results may stem from:

- Purity differences : Use HPLC-MS (≥95% purity threshold) to standardize compounds.

- Assay variability : Validate protocols via positive controls (e.g., cisplatin for cytotoxicity).

- Structural analogs : Compare substituent effects (e.g., pyridyl vs. phenyl groups) using SAR studies .

Methodological Guidance

Q. What statistical methods are appropriate for analyzing dose-response relationships in thiourea-based pharmacological studies?

- Non-linear regression (e.g., log[inhibitor] vs. response) calculates IC₅₀ values.

- Principal Component Analysis (PCA) reduces dimensionality in multi-parametric datasets (e.g., cytotoxicity, solubility, stability).

- Kaplan-Meier survival analysis applies to in vivo efficacy studies .

Q. How should researchers document crystal structure data to ensure reproducibility?

Report:

- Unit cell parameters (a, b, c, α, β, γ) and space group (e.g., P1).

- Hydrogen bonding metrics (distance, angle).

- CIF files deposited in the Cambridge Structural Database (CSD) for peer validation .

Data Contradiction Analysis

Q. Why might synthetic yields vary significantly between small-scale and pilot-scale reactions?

Scale-up challenges include:

- Heat transfer inefficiencies : Use jacketed reactors for temperature control.

- Solvent evaporation rates : Switch to high-boiling solvents (e.g., DMF) for consistent reflux.

- Stirring heterogeneity : Optimize impeller design to ensure uniform mixing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.